molecular formula C21H18F3NO4 B2814838 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 1340420-16-7

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No. B2814838
CAS RN: 1340420-16-7
M. Wt: 405.373
InChI Key: XTFHJHPZSXAUBS-UHFFFAOYSA-N
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Description

The compound “1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the linear formula C20H19NO4 . It is also known as ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C20H19NO4 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a fluorenylmethoxycarbonyl group, which is a common protecting group in peptide synthesis .

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups during chemical synthesis. This protection is compatible with both acid- and base-labile protecting groups and can be conveniently removed, leaving other sensitive groups intact. This application is crucial in the synthesis of complex organic molecules, including nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).

Synthesis of Trifluoromethyl-Substituted Compounds

Trifluoromethyl groups contribute significantly to the biological activity of pharmaceuticals and agrochemicals. Research has elaborated rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids, highlighting the versatility of trifluoromethyl groups in synthetic chemistry (Cottet et al., 2003).

High-Performance Polymers

New aromatic polyamides containing fluorenyl groups have been synthesized, demonstrating excellent solubility, thermal stability, and mechanical properties. These polymers have potential applications in high-performance materials due to their unique combination of properties (Hsiao, Yang, & Lin, 1999).

Organic Synthesis and Catalysis

Fluorene and its derivatives serve as key intermediates in organic synthesis, showcasing their utility in constructing complex molecules. For instance, fluorenylhydroxamic acids have been studied for selective tritiation, a process important in medicinal chemistry for tracing the metabolic pathways of drugs (Gutmann & Bell, 1974).

Environmental Degradation Studies

Fluorene degradation by specific microbial strains results in the formation of fluorenone-carboxylic acids, providing insights into the biodegradation pathways of polycyclic aromatic hydrocarbons. This research is essential for understanding the environmental fate of these persistent organic pollutants (Kelley et al., 1993).

Mechanism of Action

As a protected amino acid, the primary function of this compound in biochemical research is to participate in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing it from reacting prematurely. The Fmoc group can be selectively removed under basic conditions when it is time for the amino group to react .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The use of Fmoc-protected amino acids like this one is a well-established method in peptide synthesis. Future research may focus on developing more efficient synthesis methods, improving the properties of the Fmoc protecting group, or exploring new applications of these compounds in biochemical research .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)20(18(26)27)9-10-25(12-20)19(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFHJHPZSXAUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)O)C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

CAS RN

1340420-16-7
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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